GSK503

Vue d'ensemble

Description

GSK503 est un inhibiteur puissant et spécifique de l'enzyme enhancer of zeste homolog 2 (EZH2), une histone-lysine N-méthyltransférase. Ce composé a montré une activité antitumorale potentielle et est principalement utilisé dans la recherche scientifique pour étudier les modifications épigénétiques et leurs implications dans diverses maladies, y compris le cancer .

Applications De Recherche Scientifique

GSK503 has a wide range of scientific research applications, including:

Chemistry: Used to study the inhibition of EZH2 and its effects on histone methylation.

Biology: Investigates the role of EZH2 in gene expression and epigenetic regulation.

Medicine: Explores the potential therapeutic applications in treating cancers, such as diffuse large B-cell lymphoma and melanoma.

Industry: Utilized in the development of new epigenetic drugs and research tools

Mécanisme D'action

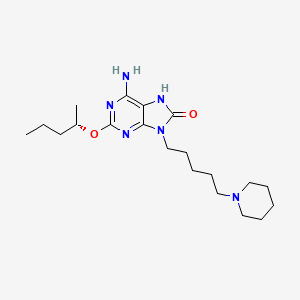

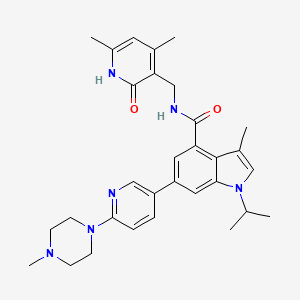

GSK503, also known as N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide, is a potent and specific inhibitor of EZH2 methyltransferase . This article will discuss the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

The primary target of this compound is the EZH2 methyltransferase . EZH2 is a member of the polycomb repressive complex 2, which induces trimethylation of the downstream gene at the histone three lysine 27 (H3K27me3) position .

Mode of Action

This compound inhibits the methyltransferase activity of both wild type and mutant EZH2 with similar potency . It is structurally related to GSK126 and GSK343 . This compound is more than 200-fold selective over EZH1 and more than 4000-fold selective over other histone methyltransferases .

Biochemical Pathways

The inhibition of EZH2 by this compound leads to a reduction in cellular H3K27me3 levels . This affects the activation or inhibition of key signaling pathways, further influencing several life processes such as cell proliferation, apoptosis, migration, and differentiation .

Pharmacokinetics

This compound displays favorable pharmacokinetics in mice . It reduces splenocyte H3K27me3 levels and prevents post-immunization germinal center (GC) formation .

Result of Action

The inhibition of EZH2 by this compound leads to a reduction in the number of GC B-cells, a reduction in the number and volume of GCs, and an impairment in the formation of high-affinity antibodies . In a melanoma mouse model, treatment with this compound stabilizes the disease through inhibition of growth and virtually abolishes metastases formation .

Analyse Biochimique

Biochemical Properties

GSK503 interacts with the EZH2 methyltransferase, a histone-lysine N-methyltransferase enzyme . This enzyme catalyzes the trimethylation of lysine 27 on histone 3 (H3K27me3), a process that induces chromatin compaction and consequently inhibits target genes transcription . This compound is highly selective against EZH1 and other human methyltransferases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces cellular H3K27me3 levels . In human melanoma cells, this compound significantly reduces H3K27me3 levels, induces G1 cell cycle arrest, and slows down cell growth . It also inhibits the growth of diffuse large B-cell lymphoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the methyltransferase activity of both wild-type and mutant EZH2 . This inhibition leads to a reduction in H3K27me3 levels, which in turn affects gene expression . The compound is highly selective, showing over 4000-fold selectivity over other human methyltransferases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It reduces cellular H3K27me3 levels and inhibits the growth of diffuse large B-cell lymphoma cells . The effects of this compound have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been observed to inhibit lymph node and lung metastases of melanoma and reduce lung nodule counts . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

As an inhibitor of the EZH2 methyltransferase, it likely interacts with this enzyme and potentially other cofactors in the histone methylation pathway .

Transport and Distribution

Given its role as an inhibitor of the EZH2 methyltransferase, it is likely that it interacts with this enzyme in the nucleus of cells .

Subcellular Localization

This compound is likely to be localized in the nucleus of cells, given its interaction with the EZH2 methyltransferase, a nuclear enzyme

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GSK503 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base indole, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :

- Formation du noyau indole par des réactions de cyclisation.

- Introduction des cycles pipérazine et pyridine par des réactions de substitution.

- Réactions de couplage finales pour attacher le groupe carboxamide .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes de purification, y compris la recristallisation et la chromatographie, pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

GSK503 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures et les nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions incluent divers analogues et dérivés de this compound, qui sont utilisés pour étudier la relation structure-activité et optimiser l'efficacité du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé pour étudier l'inhibition de EZH2 et ses effets sur la méthylation des histones.

Biologie : Investigue le rôle de EZH2 dans l'expression génique et la régulation épigénétique.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement des cancers, tels que le lymphome diffus à grandes cellules B et le mélanome.

Industrie : Utilisé dans le développement de nouveaux médicaments épigénétiques et d'outils de recherche

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité méthyltransférase de EZH2. Cette inhibition entraîne une réduction de la triméthylation de l'histone H3 à la lysine 27 (H3K27me3), une marque épigénétique clé associée à la répression génique. En bloquant cette activité, this compound réactive les gènes suppresseurs de tumeurs et inhibe la croissance et la métastase des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

GSK503 est comparé à d'autres inhibiteurs de EZH2, tels que GSK126 et GSK343. Bien que tous ces composés ciblent EZH2, this compound se distingue par sa sélectivité et sa puissance plus élevées. Il est plus de 200 fois plus sélectif sur EZH1 et plus de 4 000 fois plus sélectif sur les autres histone méthyltransférases .

Liste des composés similaires

GSK126 : Un autre inhibiteur puissant de EZH2 avec des applications similaires.

GSK343 : Structurellement apparenté à this compound et utilisé dans des contextes de recherche similaires.

UNC1999 : Un inhibiteur double de EZH2 et EZH1 avec des applications en recherche sur le cancer

Propriétés

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDQQHUKUIKFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

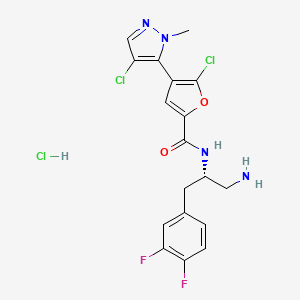

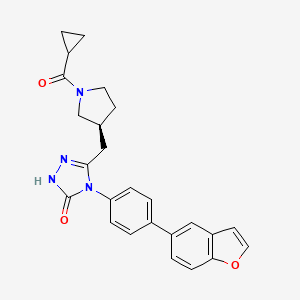

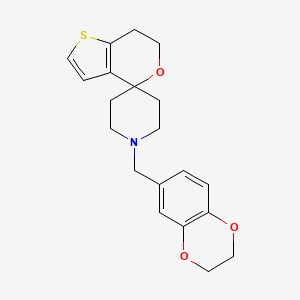

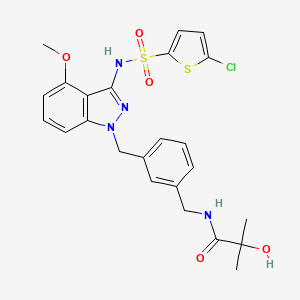

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GSK503 and its downstream effects?

A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].

Q2: How does this compound interact with its target, EZH2?

A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.

Q3: What are the effects of this compound on gene expression in the context of cancer?

A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.

Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?

A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)